molecular formula C23H35N3O B6063905 N-cyclobutyl-1'-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide

N-cyclobutyl-1'-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide

Cat. No. B6063905
M. Wt: 369.5 g/mol
InChI Key: BZCYYTNNJATPAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CTDP-31 is a piperidine-based compound that has been synthesized for its potential use in scientific research. It is a non-opioid substance that has shown promise for its analgesic and anxiolytic effects. CTDP-31 has also been investigated for its potential use in treating drug addiction and withdrawal symptoms.

Scientific Research Applications

CTDP-31 has been investigated for its potential use in scientific research in several areas. One area of interest is its potential use as an analgesic. Studies have shown that CTDP-31 has analgesic effects in animal models of pain. CTDP-31 has also been investigated for its potential use in treating anxiety. Studies have shown that CTDP-31 has anxiolytic effects in animal models of anxiety. Additionally, CTDP-31 has been investigated for its potential use in treating drug addiction and withdrawal symptoms.

Mechanism of Action

The mechanism of action of CTDP-31 is not fully understood. It is believed to act on the mu-opioid receptor, but it does not produce the same effects as traditional opioid drugs. CTDP-31 is also believed to act on the dopamine system, which is involved in the reward pathway that is implicated in drug addiction.
Biochemical and Physiological Effects:
CTDP-31 has been shown to have analgesic and anxiolytic effects in animal models. It has also been shown to decrease drug-seeking behavior in animal models of drug addiction. CTDP-31 does not produce the same side effects as traditional opioid drugs, such as respiratory depression and addiction.

Advantages and Limitations for Lab Experiments

One advantage of CTDP-31 is that it has shown promise for its potential use in treating pain and anxiety without producing the same side effects as traditional opioid drugs. Additionally, CTDP-31 has shown potential for its use in treating drug addiction and withdrawal symptoms. One limitation of CTDP-31 is that its mechanism of action is not fully understood, which makes it difficult to develop targeted therapies.

Future Directions

There are several future directions for research involving CTDP-31. One area of interest is further investigating its mechanism of action to develop targeted therapies. Additionally, more research is needed to determine the safety and efficacy of CTDP-31 in humans. CTDP-31 could also be investigated for its potential use in treating other conditions, such as depression and post-traumatic stress disorder.
In conclusion, CTDP-31 is a synthetic compound that has shown promise for its potential use in scientific research. Its analgesic and anxiolytic effects, as well as its potential use in treating drug addiction and withdrawal symptoms, make it an interesting area of investigation. However, further research is needed to fully understand its mechanism of action and to determine its safety and efficacy in humans.

Synthesis Methods

The synthesis of CTDP-31 involves a multi-step process that requires expertise in organic chemistry. The first step involves the reaction of 1,4-dibromobutane with piperidine to form N-cyclobutyl-1,4-bipiperidine. This intermediate is then reacted with phenethylamine to form N-cyclobutyl-1'-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide, or CTDP-31.

properties

IUPAC Name

N-cyclobutyl-1-[1-(2-phenylethyl)piperidin-4-yl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H35N3O/c27-23(24-21-9-4-10-21)20-8-5-14-26(18-20)22-12-16-25(17-13-22)15-11-19-6-2-1-3-7-19/h1-3,6-7,20-22H,4-5,8-18H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZCYYTNNJATPAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NC(=O)C2CCCN(C2)C3CCN(CC3)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H35N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.